

comparison of different alcohol-based formulations in virucidal activity

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Compound of Interest

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An Objective Comparison of Alcohol-Based Formulations in Virucidal Activity

The virucidal efficacy of alcohol-based formulations is a cornerstone of infection control in healthcare and public settings. While broadly effective, their performance is not uniform and is significantly influenced by the type of alcohol, its concentration, the presence of synergistic additives, and the target virus's structural characteristics. This guide provides a detailed comparison of different alcohol-based formulations, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparison of Primary Alcohols: Ethanol vs. Isopropanol

Ethanol and isopropanol are the most common alcohols used for disinfection. While both demonstrate broad-spectrum antimicrobial properties, their virucidal activities exhibit notable differences.

- Ethanol (Ethyl Alcohol): Generally considered more potent against viruses than isopropanol. [1][2] At concentrations of 60-80%, ethanol is a powerful virucidal agent, effective against all enveloped viruses (e.g., Influenza, Herpes, Coronaviruses) and many non-enveloped viruses (e.g., Adenovirus, Rotavirus). [3][4] However, its efficacy is limited against certain non-enveloped viruses like Hepatitis A and Poliovirus. [3]

- **Isopropanol (Isopropyl Alcohol):** Isopropanol is often considered more effective against bacteria and is highly effective against lipophilic, enveloped viruses.^{[1][3]} Being more lipophilic than ethanol, it is less active against hydrophilic, non-enveloped viruses such as enteroviruses.^{[1][3]}

For both alcohols, the presence of water is critical for efficacy. Optimal disinfectant concentrations range from 60% to 90%.^[5] Water acts as a catalyst, denaturing the proteins of microbial cell membranes, and slows evaporation, which increases the surface contact time.^[3] Concentrations above 90% are generally less effective.^[3]

The Critical Role of Formulation: Beyond Simple Alcohols

Modern disinfectant formulations often include additional active ingredients and excipients to enhance virucidal activity, particularly against highly resistant non-enveloped viruses.

- **Synergistic Alcohol Combinations:** Some formulations combine different alcohols. For instance, a hand disinfectant with 69.39% w/w ethanol and 3.69% w/w 2-propanol required the addition of other agents to become fully virucidal.^[6]
- **Addition of Acids and Other Agents:** The inclusion of ingredients like phosphoric acid, citric acid, or urea can dramatically broaden the virucidal spectrum. A formulation with a reduced ethanol content (55%) combined with 10% propan-1-ol and 0.7% phosphoric acid demonstrated a broad spectrum of virucidal activity comparable to 95% ethanol.^{[7][8]} Similarly, adding 2.0% citric acid and 2.0% urea to an ethanol/2-propanol base achieved efficacy against resilient non-enveloped viruses like poliovirus and murine norovirus (MNV) within 60 seconds.^[6]

Quantitative Data on Virucidal Activity

The following table summarizes experimental data from various studies, comparing the log₁₀ reduction in viral titers for different formulations. A higher log reduction value indicates greater virucidal efficacy.

Formulation	Virus (Type)	Contact Time	Log ₁₀ Reduction Factor (RF)
55% Ethanol, 10% Propan-1-ol, 0.7% Phosphoric Acid & other components	Poliovirus type 1 (Non-enveloped)	30 s	3.04
60% (v/v) Propan-2-ol (Isopropanol)	Poliovirus type 1 (Non-enveloped)	30 s	1.32
55% Ethanol, 10% Propan-1-ol, 0.7% Phosphoric Acid & other components	Feline Calicivirus (Non-enveloped)	30 s	2.38
70% Ethanol	Feline Calicivirus (Non-enveloped)	30 s	0.68
70% Propan-1-ol	Feline Calicivirus (Non-enveloped)	30 s	0.70
70% Ethanol	Zika Virus (Enveloped)	30 s	6.00
70% Ethanol	Influenza A (Enveloped)	30 s	4.84
70% Ethanol	Enterovirus-71 (Non-enveloped)	5 min	-0.25 (ineffective)
70% Ethanol	Rhinovirus-14 (Non-enveloped)	5 min	0.50
69.39% Ethanol, 3.69% 2-Propanol, 2% Citric Acid, 2% Urea	Murine Norovirus (MNV) (Non-enveloped)	60 s	>4
69.39% Ethanol, 3.69% 2-Propanol, 2% Citric Acid, 2% Urea	Vaccinia Virus (Enveloped)	15 s	>4

PTV80 Hand Gel (75-78% Ethanol v/v) with EGCG-palmitate	Murine Norovirus S99 (Non-enveloped)	60 s	5.50
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(Data sourced from references[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#))

Experimental Protocols

The virucidal activity of disinfectants is primarily evaluated using standardized in vitro and in vivo methods.

Quantitative Suspension Test (e.g., EN 14476)

This method is a standard for assessing the virucidal activity of chemical disinfectants in Europe.

- Principle: A sample of the disinfectant is mixed with a test suspension of the target virus.
- Procedure:
 - A viral test suspension is prepared and its titer is determined.
 - The disinfectant is mixed with the virus suspension, often in the presence of an interfering substance (like bovine serum albumin or sheep erythrocytes) to simulate the organic load found in real-world conditions (e.g., on hands).
 - The mixture is maintained at a specified temperature for a defined contact time (e.g., 30, 60 seconds).
 - At the end of the contact time, the action of the disinfectant is immediately neutralized by dilution into a neutralizer solution (e.g., ice-cold cell culture medium).
 - The remaining infectious virus in the mixture is quantified using a cell culture-based assay, typically an endpoint dilution assay to determine the Tissue Culture Infective Dose (TCID₅₀).

- The \log_{10} reduction in viral titer is calculated by comparing the titer of the virus after treatment with the initial titer. A product is considered to have virucidal activity if it demonstrates a $\geq 4 \log_{10}$ reduction.[\[6\]](#)

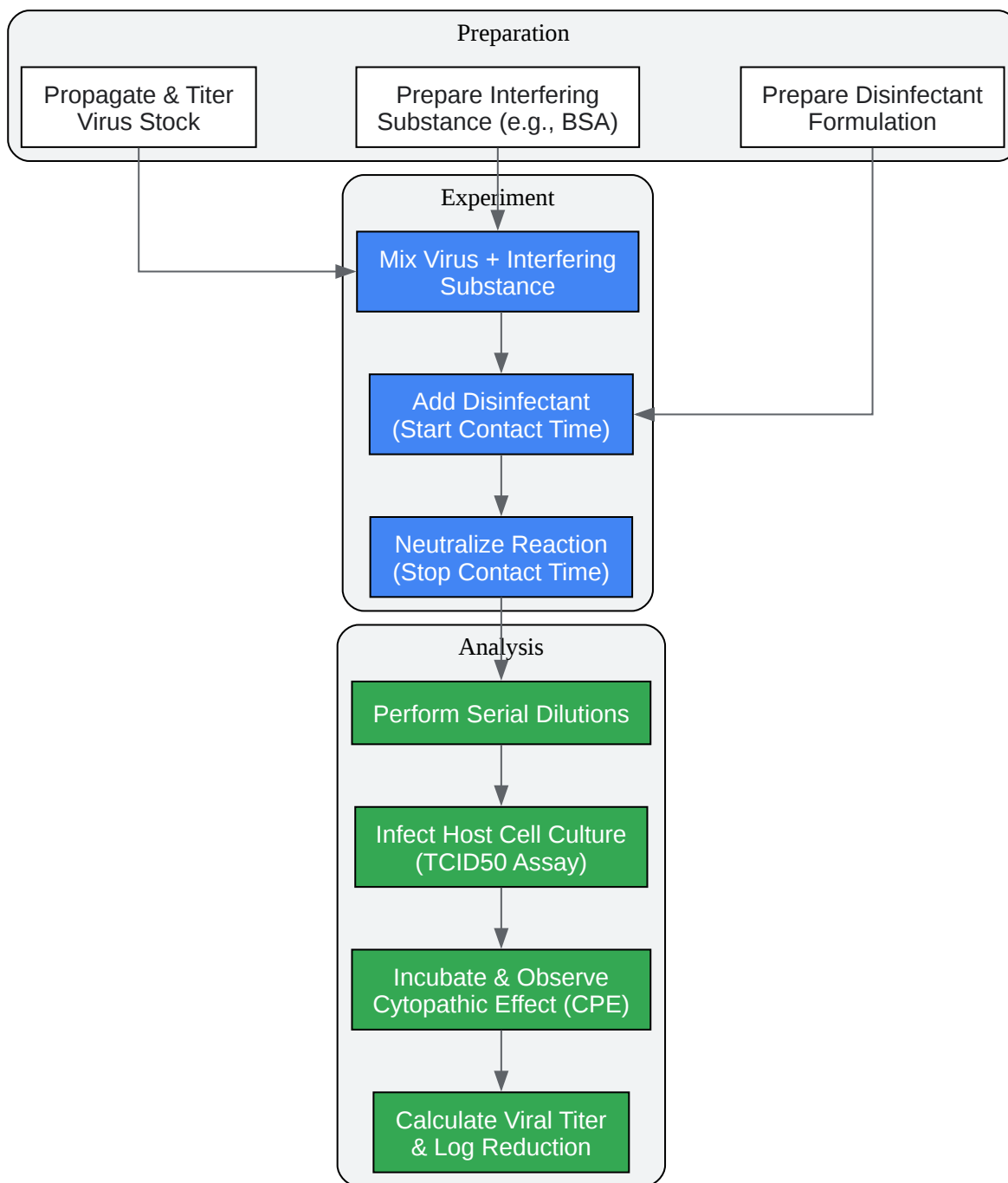
Fingerpad Test (In Vivo Method, e.g., ASTM E1838)

This protocol evaluates the efficacy of hand rubs under conditions that more closely mimic their actual use.

- Principle: The hands of human volunteers are artificially contaminated with a test virus, and the reduction in viral load after application of the hand rub is measured.[\[1\]](#)
- Procedure:
 - The hands of healthy adult volunteers are washed with a non-medicated soap and dried.
 - A defined area on the fingerpads is contaminated with a known amount of the test virus suspension and allowed to dry.
 - The test disinfectant is applied to the contaminated area for a specified exposure time (e.g., 30 seconds).[\[1\]](#)[\[7\]](#)
 - The surviving virus is recovered from the fingerpads by scrubbing or rinsing with an eluent (e.g., cell culture medium).
 - The amount of infectious virus in the eluate is quantified using a TCID₅₀ assay.
 - The \log_{10} reduction is calculated by comparing the viral load recovered from the treated fingerpads with that from control fingerpads (treated with a placebo or no product).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for testing the virucidal efficacy of a disinfectant formulation using a suspension test.



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Caption: Generalized workflow for quantitative suspension testing of virucidal activity.

Conclusion

The virucidal activity of alcohol-based disinfectants is a complex interplay of multiple factors. While ethanol and isopropanol at concentrations between 60% and 90% are effective against a wide range of viruses, especially enveloped ones, their efficacy against more resistant non-enveloped viruses can be limited.[3][4] The development of advanced formulations containing synergistic combinations of alcohols, acids, and other excipients has proven crucial in achieving a broader spectrum of virucidal activity.[6][7] Standardized testing protocols, such as suspension and fingerpad tests, are essential for quantifying and comparing the efficacy of these formulations, providing critical data for the development of superior infection control agents.

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